[3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone is a complex organic compound characterized by its unique structure, which includes a thienopyridine core, a trifluoromethyl group, and a benzodioxole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include trifluoromethylating agents, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
[3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, [3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
Uniqueness
The uniqueness of [3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound [3-Amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H20F3N3O4S with a molecular weight of approximately 503.50 g/mol. The structure includes a thieno[2,3-b]pyridine core substituted with various functional groups that may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-b]pyridine have shown activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Mycobacterium tuberculosis
The minimum inhibitory concentration (MIC) values for these compounds typically range from 31.25 to 62.5 µg/mL against bacterial strains and around 40 µg/mL for mycobacterial strains .
Anticancer Properties
Studies have suggested that thieno[2,3-b]pyridine derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. For example, compounds with similar structures have been shown to inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of trifluoromethyl and methoxy groups may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may interact with various receptors, including those involved in neurotransmission and inflammation.
- Oxidative Stress Modulation : Some studies indicate that such compounds can modulate oxidative stress levels within cells, contributing to their anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of thieno[2,3-b]pyridine derivatives found that modifications at the 6-position significantly enhanced activity against Gram-positive bacteria. The study reported an MIC of 32 µg/mL against S. aureus , demonstrating a promising avenue for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with thieno[2,3-b]pyridine derivatives revealed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM for certain derivatives, indicating potent anticancer properties .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
[3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O5S/c1-31-15-5-3-11(7-17(15)32-2)14-9-13(24(25,26)27)19-20(28)22(35-23(19)29-14)21(30)12-4-6-16-18(8-12)34-10-33-16/h3-9H,10,28H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOYEOFQUBHHSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.